molecular formula C34H64NO12P-2 B1262456 lipid X(2-)

lipid X(2-)

Cat. No. B1262456
M. Wt: 709.8 g/mol
InChI Key: HEHQDWUWJVPREQ-XQJZMFRCSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Lipid X(2-) is dianion of lipid X arising from deprotonation of the phosphate OH groups;  major species at pH 7.3. It is an organophosphate oxoanion and a 2,3-diacyl-alpha-D-glucosaminyl 1-phosphate. It is a conjugate base of a lipid X.

Scientific Research Applications

1. Role in Sterol Metabolism

Research has shown that orphan nuclear receptors are crucial in regulating lipid metabolism, particularly sterol metabolism. This includes the liver X receptors (LXR) and farnesoid X receptor (FXR), which are key in cholesterol and bile acid homeostasis. These receptors may present opportunities for therapeutic targets in lipid metabolism disorders (Lu, Repa, & Mangelsdorf, 2001).

2. Lipidomics and Disease Research

Lipidomics, the systems-level analysis of lipids, plays a significant role in understanding diseases like cancer, diabetes, and neurodegenerative diseases. This field leverages advanced analytical approaches, such as liquid chromatography and mass spectrometry, for biomarker and drug development (Wenk, 2005).

3. Biomarker Discovery

Lipidomics aids in the discovery of biomarkers for diseases like atherosclerosis, obesity, diabetes, and Alzheimer's. It provides insights into lipid functions in health and disease, helping to establish preventive or therapeutic programs (Zhao, Cheng, & Lin, 2014).

4. Integration with Metabolic and Inflammatory Signaling

The liver X receptors (LXRs) are critical in the transcriptional control of lipid metabolism and also play a role in modulating immune and inflammatory responses. This makes them attractive targets for treating metabolic diseases (Hong & Tontonoz, 2014).

5. Advancements in Lipidomics Technology

Recent advancements in lipidomics, including nuclear magnetic resonance spectrometry (NMR) and metabolomics, are enhancing our understanding of lipids in disease prevention, diagnosis, and stratification (O’Donnell, Ekroos, Liebisch, & Wakelam, 2019).

6. Novel Methods for Studying Lipids

Surface sensitive X-ray scattering methods like grazing-incidence X-ray diffraction (GIXD) and specular X-ray reflectivity (XR) have been developed for in-depth investigation of lipid and protein structures and interactions at interfaces (Jensen, Balashev, Bjørnholm, & Kjaer, 2001).

7. Lipid Network Explorer in Lipidomics

The Lipid Network Explorer (LINEX) is a tool developed for visualizing and analyzing functional lipid metabolic networks, facilitating a biochemical knowledge-based data analysis for lipidomics (Köhler, Rose, Falk, & Pauling, 2021).

8. Lipidomics in Translational Research

Lipidomics plays a crucial role in translational research, particularly in identifying lipid-based biomarkers for neurodegenerative disease, cancer, sepsis, wound healing, and pre-eclampsia. It aids in the development of novel therapeutics (Stephenson, Hoeferlin, & Chalfant, 2017).

properties

Molecular Formula

C34H64NO12P-2

Molecular Weight

709.8 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate

InChI

InChI=1S/C34H66NO12P/c1-3-5-7-9-11-13-15-17-19-21-26(37)23-29(39)35-31-33(32(41)28(25-36)45-34(31)47-48(42,43)44)46-30(40)24-27(38)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,36-38,41H,3-25H2,1-2H3,(H,35,39)(H2,42,43,44)/p-2/t26-,27-,28-,31-,32-,33-,34-/m1/s1

InChI Key

HEHQDWUWJVPREQ-XQJZMFRCSA-L

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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